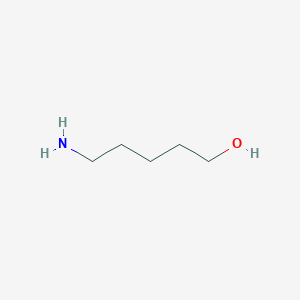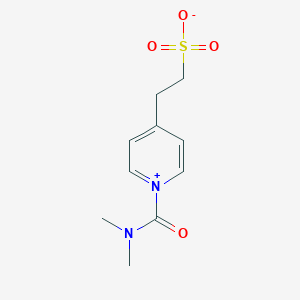
5-Bromo-1H-indol-3-il decanoato
Descripción general
Descripción
5-Bromo-1H-indol-3-yl decanoate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a decanoate ester group at the 3-position. The molecular formula of 5-Bromo-1H-indol-3-yl decanoate is C18H24BrNO2.
Aplicaciones Científicas De Investigación
Chemistry:
5-Bromo-1H-indol-3-yl decanoate is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the preparation of various bioactive molecules and natural product analogs .
Biology:
In biological research, 5-Bromo-1H-indol-3-yl decanoate is used to study the role of indole derivatives in cellular processes. It is often employed in assays to investigate the effects of indole compounds on cell signaling pathways and gene expression .
Medicine:
Indole derivatives, including 5-Bromo-1H-indol-3-yl decanoate, have shown promise in the treatment of various diseases such as cancer, inflammation, and infectious diseases .
Industry:
In the industrial sector, 5-Bromo-1H-indol-3-yl decanoate is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mecanismo De Acción
Target of Action
5-Bromo-1H-indol-3-yl decanoate, also known as 5-BROMO-3-INDOLYL DECANOATE, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , and they play a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-1H-indol-3-yl decanoate typically involves the esterification of 5-Bromo-1H-indole-3-carboxylic acid with decanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions typically involve stirring the reaction mixture at room temperature for several hours until the completion of the reaction .
Industrial Production Methods:
In an industrial setting, the synthesis of 5-Bromo-1H-indol-3-yl decanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Bromo-1H-indol-3-yl decanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 5-Bromo-1H-indol-3-yl decanoate can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in 5-Bromo-1H-indol-3-yl decanoate can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: 5-Bromo-1H-indol-3-yl decanol.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Comparación Con Compuestos Similares
5-Bromo-1H-indole-3-carboxylic acid: This compound is structurally similar to 5-Bromo-1H-indol-3-yl decanoate but lacks the decanoate ester group. It is used as a precursor in the synthesis of various indole derivatives.
5-Bromo-1H-indole-3-acetic acid: Another similar compound, differing by the presence of an acetic acid group instead of the decanoate ester. It is commonly used in the synthesis of bioactive molecules.
5-Bromo-1H-indole-3-ethanol: This compound features an ethanol group in place of the decanoate ester. It is used in the preparation of various pharmaceutical intermediates.
Uniqueness:
5-Bromo-1H-indol-3-yl decanoate is unique due to the presence of the long-chain decanoate ester group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, stability, and bioavailability, making it suitable for specific applications in drug development and chemical synthesis.
Propiedades
IUPAC Name |
(5-bromo-1H-indol-3-yl) decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO2/c1-2-3-4-5-6-7-8-9-18(21)22-17-13-20-16-11-10-14(19)12-15(16)17/h10-13,20H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDUIOYSURQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564413 | |
| Record name | 5-Bromo-1H-indol-3-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133950-71-7 | |
| Record name | 5-Bromo-1H-indol-3-yl decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133950-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-indol-3-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


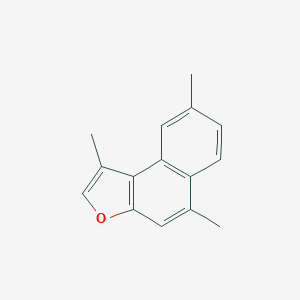
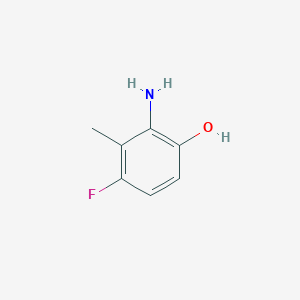
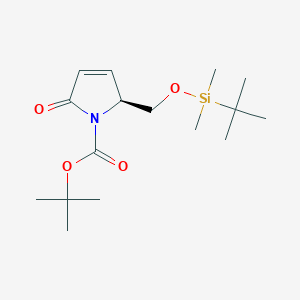
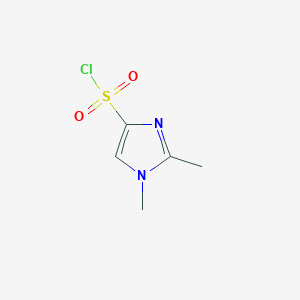
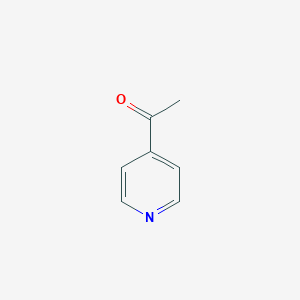
![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
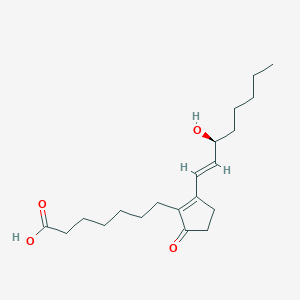
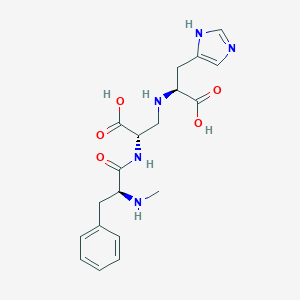
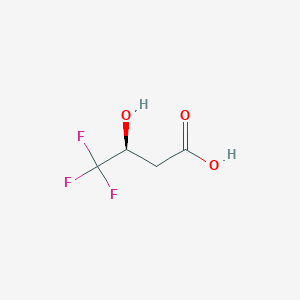
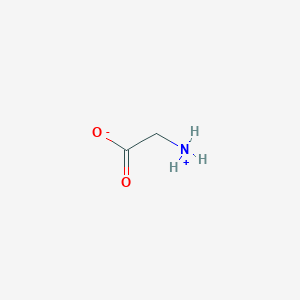
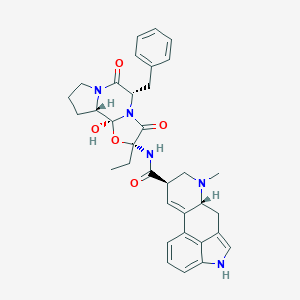
![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)
